tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
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Overview
Description
“tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride” is a chemical compound with the CAS Number: 2173991-80-3 . It has a molecular weight of 262.78 .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride” is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-4-12(5-9)7-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride” is a solid at room temperature . It has a molecular weight of 262.78 and is stored at refrigerator temperature .Scientific Research Applications
Synthesis and Development of Novel Compounds
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride and its derivatives are explored for their potential in synthesizing novel compounds. Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound useful for further selective derivation. This compound provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Catalytic and Enantioselective Synthesis
In the context of medicinal chemistry, López et al. (2020) discuss a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a versatile starting material often used in medicinal chemistry. This includes the transformation of tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, key in the industrial synthesis of antiviral ledipasvir (López et al., 2020).
Spirocyclic Scaffolds in Drug Design
Radchenko et al. (2010) focus on the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its derivative, 2-azaspiro[3.3]heptane-6-carboxylic acid. These novel amino acids are added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Role in Antibacterial Drug Development
Odagiri et al. (2013) synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. This highlights the application of azaspirocycles in the development of new antibacterial drugs (Odagiri et al., 2013).
Chemical and Physicochemical Properties
Degorce et al. (2019) analyzed azaspiro[3.3]heptanes in a medicinal chemistry context, demonstrating their impact on lowering the lipophilicity of molecules, which is significant for drug discovery and development (Degorce et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCLMLVKQUKPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride | |
CAS RN |
1956355-97-7 |
Source
|
Record name | tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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